molecular formula C19H14ClN3O2 B14408883 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide CAS No. 84596-58-7

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide

Cat. No.: B14408883
CAS No.: 84596-58-7
M. Wt: 351.8 g/mol
InChI Key: OQZGYWRHZQOPDE-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenylpyridine moiety, and a carbamoyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-phenylpyridin-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 2-Chloro-N-[(5-phenylpyridin-3-yl)carbamoyl]benzamide

Uniqueness

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is unique due to its specific structural features, such as the position of the phenylpyridine moiety and the presence of the chloro group

Properties

CAS No.

84596-58-7

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

2-chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide

InChI

InChI=1S/C19H14ClN3O2/c20-16-9-5-4-8-15(16)18(24)23-19(25)22-17-11-10-14(12-21-17)13-6-2-1-3-7-13/h1-12H,(H2,21,22,23,24,25)

InChI Key

OQZGYWRHZQOPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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